molecular formula C15H18N2O3 B15221910 Benzyl (3aR,7aS)-2-oxooctahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate

Benzyl (3aR,7aS)-2-oxooctahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate

Cat. No.: B15221910
M. Wt: 274.31 g/mol
InChI Key: LDAKMNUTUOJQPQ-OLZOCXBDSA-N
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Description

Benzyl (3aR,7aS)-2-oxooctahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate is a complex organic compound belonging to the class of heterocyclic compounds. This compound features a pyrrolo[3,2-c]pyridine core, which is a bicyclic structure containing both pyrrole and pyridine rings. The presence of a benzyl group and a carboxylate ester further enhances its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (3aR,7aS)-2-oxooctahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,2-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the bicyclic core.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a benzylation reaction using benzyl halides in the presence of a base.

    Esterification: The carboxylate ester is formed through esterification reactions, often using alcohols and acid catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3aR,7aS)-2-oxooctahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or other reactive sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzyl (3aR,7aS)-2-oxooctahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Benzyl (3aR,7aS)-2-oxooctahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (3aR,7aS)-2-oxooctahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate is unique due to its specific stereochemistry and the presence of both a benzyl group and a carboxylate ester

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

benzyl (3aR,7aS)-2-oxo-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate

InChI

InChI=1S/C15H18N2O3/c18-14-8-12-9-17(7-6-13(12)16-14)15(19)20-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,16,18)/t12-,13+/m1/s1

InChI Key

LDAKMNUTUOJQPQ-OLZOCXBDSA-N

Isomeric SMILES

C1CN(C[C@@H]2[C@H]1NC(=O)C2)C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1CN(CC2C1NC(=O)C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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